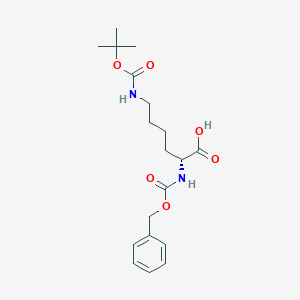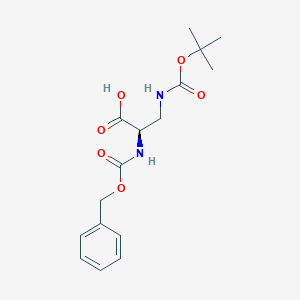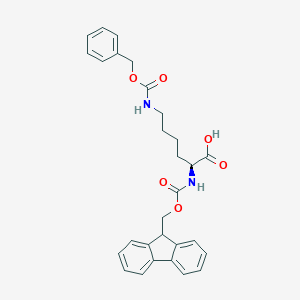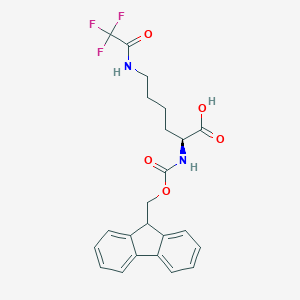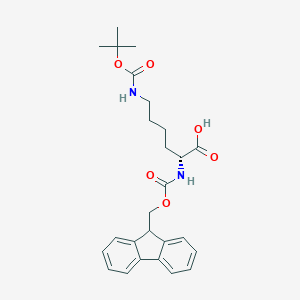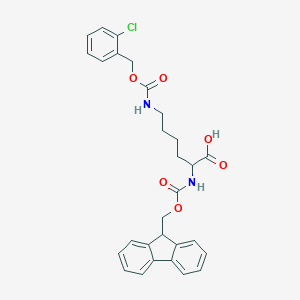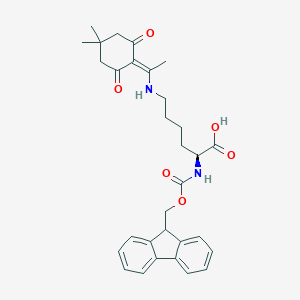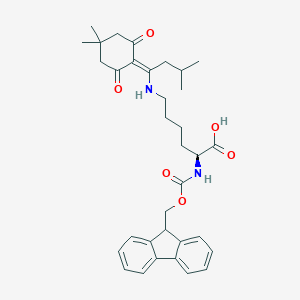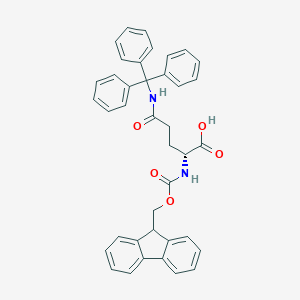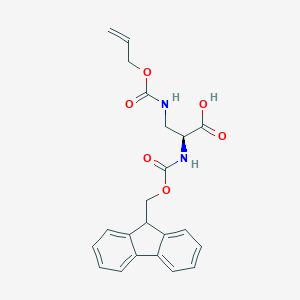
Fmoc-Dap(Alloc)-OH
Overview
Description
Fmoc-Dap(Alloc)-OH is a chemical compound with the molecular formula C22H22N2O6 . It is also known by other names such as Nα-Fmoc-Nβ-Alloc-L-2,3-diaminopropionic acid, Nβ-Alloc-Nα-Fmoc-L-2,3-diaminopropionic acid, and Nβ-Allyloxycarbonyl-Nα-Fmoc-L-2,3-diaminopropionic acid . It has a molecular weight of 410.42 g/mol .
Synthesis Analysis
A new methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab and -Orn amino acids was developed by probing the reactivity of commercially available Fmoc amino acids . This synthetic approach required an orthogonally protected Dap 2 building block, thus, commercially available Fmoc-Dap(Alloc)-OH was used .
Molecular Structure Analysis
The molecular structure of Fmoc-Dap(Alloc)-OH can be represented by the SMILES string C=CCOC(=O)NCC@@HO)NC(=O)OCC1c2ccccc2-c3ccccc13 . The InChI representation is InChI=1S/C22H22N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1 .
Chemical Reactions Analysis
Fmoc-Dap(Alloc)-OH is used in the synthesis of peptides. The Fmoc group is typically removed using a weak base such as piperidine in a process known as Fmoc deprotection . This process is a key step in solid-phase peptide synthesis (SPPS), a common method for peptide synthesis.
Physical And Chemical Properties Analysis
Fmoc-Dap(Alloc)-OH is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.
Scientific Research Applications
Biomedical Applications
Fmoc-Dap(Alloc)-OH is used in the creation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These hydrogels are suitable for applications such as drug delivery and diagnostic tools for imaging .
Tissue Engineering
The Fmoc-derivatives of series K peptides, which include Fmoc-Dap(Alloc)-OH, have shown potential for tissue engineering . For instance, the Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Drug Delivery Systems
Short peptides with self-assembled nanostructures, which can be created using Fmoc-Dap(Alloc)-OH, are widely applied in the areas of drug delivery systems .
Biomaterials
Fmoc-Dap(Alloc)-OH is used in the creation of biomaterials. The inherent hydrophobicity and aromaticity of the Fmoc group promote the hydrophobic and π-π stacking interactions of the fluorenyl rings, making it suitable for the fabrication of functional materials .
Bio-Templating
Fmoc-Dap(Alloc)-OH can be used for bio-templating. The self-organization and applications of Fmoc-modified simple biomolecules have been extensively studied .
Optical Applications
Fmoc-Dap(Alloc)-OH has potential optical applications. The Fmoc group can promote building blocks association, which can be used for the fabrication of optical materials .
Catalytic Applications
Fmoc-Dap(Alloc)-OH can be used in catalytic applications. The Fmoc group can promote building blocks association, which can be used for the fabrication of catalytic materials .
Therapeutic and Antibiotic Properties
Fmoc-Dap(Alloc)-OH has potential therapeutic and antibiotic properties. The Fmoc group can promote building blocks association, which can be used for the fabrication of therapeutic and antibiotic materials .
Safety and Hazards
When handling Fmoc-Dap(Alloc)-OH, it is recommended to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .
Mechanism of Action
Target of Action
Fmoc-Dap(Alloc)-OH is a modified amino acid that primarily targets the process of self-assembly in biological systems . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it an important component in the fabrication of functional materials .
Mode of Action
The compound interacts with its targets through a variety of forces including hydrophobic interactions from the fluorenyl ring, steric optimization from the linker (the methoxycarbonyl group), and the driving forces induced by the peptide sequences . These unique interactions result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The biochemical pathways affected by Fmoc-Dap(Alloc)-OH are primarily related to the self-assembly of biomolecules. The compound can influence the formation of π-π interactions both between Fmoc groups and side-chain phenyl rings, thus distinctly promoting the self-assembly . The conversion of peptide sequences can offer an additional approach for controlling the self-assembly of Fmoc-modified short peptides .
Pharmacokinetics
The compound’s inherent hydrophobicity and aromaticity, which contribute to its self-assembly properties, may also influence its pharmacokinetic profile .
Result of Action
The molecular and cellular effects of Fmoc-Dap(Alloc)-OH’s action are primarily seen in its ability to promote the self-assembly of biomolecules. This can lead to the formation of functional materials with potential applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Action Environment
The action of Fmoc-Dap(Alloc)-OH can be influenced by environmental factors. For instance, the final pH of the environment is a principal determinant of the mechanical properties of FmocFF gels . Additionally, the presence of certain halogens can exert a strong influence on the self-assembly of Fmoc-F .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVGCCAXXFLGIU-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373241 | |
| Record name | Fmoc-Dap(Alloc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Dap(Alloc)-OH | |
CAS RN |
188970-92-5 | |
| Record name | Fmoc-Dap(Alloc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








